4-nitro-1,3-benzothiazole-2,7-diamine
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Overview
Description
2,7-Diamino-4-nitrobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diamino-4-nitrobenzothiazole typically involves the nitration of 2,7-diaminobenzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 2,7-Diamino-4-nitrobenzothiazole may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Types of Reactions:
Oxidation: 2,7-Diamino-4-nitrobenzothiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or chemical reduction using sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: 2,7-Diamino-4-aminobenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2,7-Diamino-4-nitrobenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4-nitrobenzothiazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the nitro group and has different reactivity and biological properties.
2,6-Diaminobenzothiazole: Similar structure but different substitution pattern, leading to distinct chemical and biological behavior.
4-Nitrobenzothiazole: Contains a nitro group but lacks the amino groups, resulting in different reactivity.
Uniqueness: 2,7-Diamino-4-nitrobenzothiazole is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
CAS No. |
107586-87-8 |
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Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-nitro-1,3-benzothiazole-2,7-diamine |
InChI |
InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
InChI Key |
GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Synonyms |
2,7-Benzothiazolediamine,4-nitro-(9CI) |
Origin of Product |
United States |
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